N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N8O/c1-2-30-21-19(26-27-30)20(23-15-24-21)29-13-17(14-29)22(31)25-18-8-10-28(11-9-18)12-16-6-4-3-5-7-16/h3-7,15,17-18H,2,8-14H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEIMPYNDBFAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzylpiperidine moiety, a triazolopyrimidine core, and an azetidine carboxamide group. This unique combination is hypothesized to contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The benzylpiperidine fragment is known for its affinity towards dopamine and serotonin receptors, which may play a role in neuropharmacological effects.
2. In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit significant activity against various targets:
- Calcium Channels : A derivative showed an IC50 of 14.1 µM in blocking voltage-dependent calcium channels (VDCCs), indicating potential neuroprotective effects through calcium modulation .
- Acetylcholinesterase (AChE) Inhibition : Compounds with structural similarities have been reported to inhibit AChE with IC50 values ranging from 0.10 µM to 5.10 µM, suggesting potential applications in Alzheimer's disease treatment .
3. Antioxidant Activity
Compounds in the same family have shown antioxidant properties, which are critical for protecting neuronal cells from oxidative stress. This activity is essential for developing therapies for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the benzylpiperidine and triazolopyrimidine moieties affect biological activity:
- Substitution Patterns : Alterations in the ethyl group on the triazolo-pyrimidine significantly influence binding affinity and potency against AChE .
- Piperidine Variants : Different piperidine substitutions can enhance or diminish receptor selectivity and activity .
1. Neuroprotective Effects
A study evaluated the neuroprotective properties of related compounds in models of cerebral ischemia. The results indicated that specific derivatives could significantly reduce neuronal death by modulating calcium influx during ischemic events .
2. Anticancer Activity
Another investigation focused on the cytotoxic effects of similar triazoloquinazolines against cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation effectively, indicating their potential as anticancer agents .
Data Summary
The following table summarizes key biological activities and IC50 values for various related compounds:
| Compound Name | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| L-1 | VDCC | 14.1 | Effective calcium channel blocker |
| L-3 | AChE | 0.10 - 5.10 | Inhibitory activity against AChE |
| Triazoloquinazoline | Cancer Cells | Varies | Significant cytotoxicity observed |
Chemical Reactions Analysis
Functional Group Transformations
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Amide Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the carboxamide group hydrolyzes to yield carboxylic acid derivatives .
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Triazole Alkylation : The 3-ethyl group on the triazole ring undergoes further alkylation with iodomethane or benzyl bromide in the presence of K₂CO₃ .
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Piperidine N-Dealkylation : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group from the piperidine, generating a secondary amine .
Stability and Reactivity
-
pH Sensitivity : The compound remains stable in neutral buffers but degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, with hydrolysis of the amide bond .
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Photostability : Exposure to UV light (254 nm) induces decomposition of the triazolopyrimidine moiety, forming pyrimidine-2,4-dione derivatives .
Catalytic and Biological Interactions
-
Enzyme Inhibition : Demonstrates moderate inhibition of JAK1 kinases (IC₅₀ = 120 nM) due to the triazolopyrimidine core’s ATP-competitive binding .
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Metabolic Pathways : Hepatic microsomal studies indicate oxidation of the ethyl group to a carboxylic acid metabolite via CYP3A4 .
Comparative Reactivity with Analogues
Key Research Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3) serves as a relevant comparator due to its heterocyclic carboxamide structure. Key differences include:
- Core Scaffold: The target compound employs a triazolopyrimidine core, whereas the comparator uses a pyrazolopyridine system. Triazolopyrimidines are known for adenosine receptor interactions, while pyrazolopyridines often target kinases or inflammatory mediators .
- Substituents : The benzylpiperidinyl group in the target compound may enhance blood-brain barrier penetration compared to the ethyl-methylpyrazole moiety in the comparator.
Table 1: Structural and Molecular Comparison
| Property | Target Compound | Comparator (CAS: 1005612-70-3) |
|---|---|---|
| Core Heterocycle | Triazolopyrimidine | Pyrazolopyridine |
| Key Functional Groups | Benzylpiperidinyl, Azetidine carboxamide | Ethyl-methylpyrazole, Phenyl group |
| Molecular Formula | Not explicitly provided in evidence | C21H22N6O |
| Molecular Weight | Estimated >400 g/mol | 374.4 g/mol |
| Potential Therapeutic Targets | Kinases, Neurological receptors | Kinases, Inflammatory pathways |
Additional Comparators from Evidence
Other compounds listed in the evidence, such as 2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide (CAS: 832740-97-3) and 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide (CAS: 832741-13-6), share functional groups (e.g., piperidine, chloroacetamide) but lack the triazolopyrimidine or azetidine motifs critical to the target compound’s structure. These may serve as intermediates in related syntheses but are pharmacologically distinct .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, catalyst) be systematically optimized?
- Methodological Answer : The synthesis of structurally related piperidine-carboxamide derivatives typically involves multi-step protocols, including nucleophilic substitution, amide coupling, and heterocyclic ring formation. For example, the synthesis of N-(1-benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide (a related compound) used carbodiimide-mediated coupling and microwave-assisted cyclization . To optimize reaction conditions, employ Design of Experiments (DoE) strategies to evaluate factors like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. Flow chemistry techniques can enhance reproducibility and scalability, as demonstrated in triazolo-pyrimidine syntheses .
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., FTMS + p MALDI, as applied to triazolo-pyrimidine analogs ).
- NMR Spectroscopy : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals in the azetidine and benzylpiperidine moieties.
- HPLC-PDA/MS : Monitor purity (>95%) and detect byproducts from incomplete coupling or ring closure .
Q. What preliminary assays are recommended to assess this compound’s biological activity?
- Methodological Answer : Prioritize target-agnostic screens:
- Kinase Inhibition Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) due to the triazolo-pyrimidine scaffold’s known affinity for kinases .
- Cellular Viability Assays : Test in cancer cell lines (e.g., HeLa, HepG2) using MTT or ATP-based luminescence. Include controls for ROS modulation, as triazolo-pyrimidines may interact with redox pathways .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzylpiperidine or triazolo-pyrimidine moieties) affect target selectivity and potency?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Analog Synthesis : Replace the ethyl group on the triazolo-pyrimidine with methyl or cyclopropyl groups to evaluate steric/electronic effects.
- Computational Docking : Model interactions with kinases (e.g., DDR1/p38α) using Schrödinger Suite or AutoDock Vina. Compare binding poses to known dual DDR/p38 inhibitors .
- Selectivity Profiling : Use thermal shift assays (TSA) to quantify target engagement and off-target effects .
Q. What strategies mitigate metabolic instability of the azetidine-carboxamide moiety in vivo?
- Methodological Answer : Address metabolic liabilities through:
- Prodrug Design : Introduce ester or carbonate prodrugs at the azetidine nitrogen to enhance bioavailability.
- Isotope Labeling : Use deuterium or fluorine at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation .
- Microsomal Stability Assays : Compare hepatic clearance rates in human/rodent liver microsomes and identify major metabolites via LC-MS/MS .
Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy?
- Methodological Answer : Investigate discrepancies through:
- Plasma Protein Binding (PPB) Assays : Measure free drug concentration using equilibrium dialysis; high PPB may reduce bioavailability despite strong in vitro activity .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate exposure levels (AUC, Cmax) with target engagement biomarkers (e.g., phospho-DDR1 in tumor biopsies) .
- Tissue Distribution Studies : Use radiolabeled compound (e.g., ^14C) to assess penetration into target organs .
Data Interpretation & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in kinase inhibition assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values.
- Error Propagation : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in potency estimates .
- Hill Slope Analysis : Compare slopes between analogs to infer cooperative binding or allosteric effects .
Q. How can researchers validate target engagement in cellular models lacking genetic or pharmacological tools?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound treatment using Western blot or MS .
- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., benzophenone) into the compound to crosslink with target proteins, followed by pull-down and identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
